L-703,606 オキサレート塩水和物

概要

説明

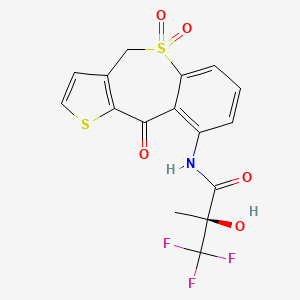

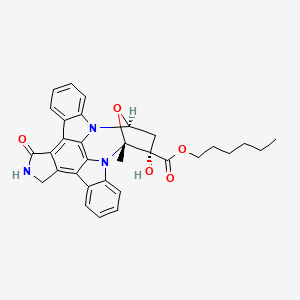

L-703,606 オキサレートは、ニューロキニン-1(NK1)受容体の強力かつ選択的なアンタゴニストです。 この化合物は、特に胃酸分泌と神経ペプチド受容体システムに関する研究において、科学研究で広く使用されています 。 その化学構造は、シス-2-(ジフェニルメチル)-N-[(2-ヨードフェニル)メチル]-1-アザビシクロ[2.2.2]オクタン-3-アミンオキサレート塩です .

科学的研究の応用

L-703,606 oxalate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of nucleophilic substitution and cyclization reactions.

Biology: Investigated for its role in neuropeptide receptor systems and its effects on gastric acid secretion.

Medicine: Explored as a potential therapeutic agent for conditions involving NK1 receptor antagonism, such as nausea and vomiting.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

作用機序

L-703,606 オキサレートは、NK1受容体を選択的に拮抗することで効果を発揮します。この受容体は、痛覚知覚、ストレス応答、胃酸分泌など、さまざまな生理学的プロセスの調節に関与しています。 NK1受容体をブロックすることにより、L-703,606 オキサレートは、その天然のリガンドであるサブスタンスPの結合を阻害し、それによってこれらの生理学的プロセスを調節します .

類似の化合物との比較

L-703,606 オキサレートは、NK1受容体に対する高い効力と選択性でユニークです。類似の化合物には次のものがあります。

アプレピタント: 吐き気や嘔吐の予防に臨床的に使用される別のNK1受容体拮抗薬。

ロラピタント: 同様の用途を持つ長時間作用型のNK1受容体拮抗薬。

フォスネトピタント: ネトピタントのプロドラッグであり、NK1受容体拮抗作用のために使用されます

これらの化合物は、同様の作用機序を共有していますが、薬物動態特性と臨床用途が異なります。

Safety and Hazards

生化学分析

Biochemical Properties

L-703,606 oxalate salt hydrate plays a crucial role in biochemical reactions by interacting with the NK-1 tachykinin receptor. This receptor is involved in various physiological processes, including pain transmission, inflammation, and stress responses. L-703,606 oxalate salt hydrate binds to the NK-1 receptor with high affinity, thereby inhibiting the binding of its natural ligand, substance P . This inhibition prevents the downstream signaling pathways that are typically activated by substance P, leading to a reduction in pain and inflammation .

Cellular Effects

L-703,606 oxalate salt hydrate exerts significant effects on various cell types and cellular processes. In neuronal cells, it inhibits the NK-1 receptor, which is known to play a role in pain perception and stress responses . By blocking this receptor, L-703,606 oxalate salt hydrate can reduce the release of pro-inflammatory cytokines and other mediators involved in pain and inflammation . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its impact on cellular function .

Molecular Mechanism

The molecular mechanism of action of L-703,606 oxalate salt hydrate involves its binding to the NK-1 receptor, thereby preventing the binding of substance P . This competitive inhibition blocks the receptor’s activation and subsequent signaling cascades. The inhibition of NK-1 receptor signaling leads to a decrease in the release of pro-inflammatory mediators and a reduction in pain and inflammation . Furthermore, L-703,606 oxalate salt hydrate may also modulate gene expression by influencing transcription factors and other regulatory proteins involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-703,606 oxalate salt hydrate have been observed to change over time. The compound is relatively stable under desiccated conditions and can maintain its activity for extended periods . Its stability may be compromised in the presence of moisture, leading to degradation and a reduction in its efficacy . Long-term studies have shown that L-703,606 oxalate salt hydrate can have sustained effects on cellular function, particularly in reducing inflammation and pain over prolonged periods .

Dosage Effects in Animal Models

The effects of L-703,606 oxalate salt hydrate vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NK-1 receptor and reduces pain and inflammation without causing significant adverse effects . At higher doses, L-703,606 oxalate salt hydrate may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

L-703,606 oxalate salt hydrate is involved in various metabolic pathways, primarily through its interaction with the NK-1 receptor . The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are subsequently excreted through the kidneys . The metabolic pathways of L-703,606 oxalate salt hydrate can influence its efficacy and safety profile, highlighting the importance of understanding its biotransformation .

Transport and Distribution

The transport and distribution of L-703,606 oxalate salt hydrate within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, L-703,606 oxalate salt hydrate can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

L-703,606 oxalate salt hydrate is primarily localized to the cell membrane, where it interacts with the NK-1 receptor . This subcellular localization is crucial for its activity, as it allows the compound to effectively inhibit receptor signaling . Additionally, L-703,606 oxalate salt hydrate may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the compound’s activity and function, further highlighting the importance of understanding its subcellular localization .

準備方法

合成経路と反応条件

L-703,606 オキサレートの合成には、アザビシクロ[2.2.2]オクタン構造のコア形成から始まる複数のステップが関与しています。主なステップには次のものがあります。

アザビシクロ[2.2.2]オクタンコアの形成: これは一連の環化反応によって達成されます。

ジフェニルメチル基とヨードフェニル基の導入: これらの基は、求核置換反応によって導入されます。

オキサレート塩の形成: 最後のステップは、遊離塩基とシュウ酸の反応によってオキサレート塩を形成することです.

工業生産方法

L-703,606 オキサレートの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率の試薬や条件の使用、および最終生成物の純度を保証するための再結晶やクロマトグラフィーなどの精製技術が含まれます .

化学反応の分析

反応の種類

L-703,606 オキサレートは、次のようなさまざまな化学反応を起こします。

求核置換: この反応は、ジフェニルメチル基とヨードフェニル基を導入するために使用されます。

環化: この反応は、アザビシクロ[2.2.2]オクタンコアを形成します。

一般的な試薬と条件

求核置換: 一般的な試薬には、ハロアルカンとアミンなどの求核剤があります。

環化: この反応は、多くの場合、触媒と特定の温度条件を必要とします。

主な生成物

これらの反応の主な生成物はL-703,606 オキサレートであり、遊離塩基やさまざまな置換誘導体などの中間体が形成されます .

科学研究アプリケーション

L-703,606 オキサレートは、次のような幅広い科学研究アプリケーションを持っています。

化学: 求核置換反応と環化反応の研究におけるモデル化合物として使用されます。

生物学: 神経ペプチド受容体システムにおける役割と、胃酸分泌への影響について調査されています。

医学: 吐き気や嘔吐など、NK1受容体拮抗作用を伴う状態の潜在的な治療薬として検討されています。

類似化合物との比較

L-703,606 oxalate is unique in its high potency and selectivity for the NK1 receptor. Similar compounds include:

Aprepitant: Another NK1 receptor antagonist used clinically for the prevention of nausea and vomiting.

Rolapitant: A long-acting NK1 receptor antagonist with similar applications.

Fosnetupitant: A prodrug of netupitant, also used for its NK1 receptor antagonism

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.

特性

IUPAC Name |

2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLWXEPQCNQPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

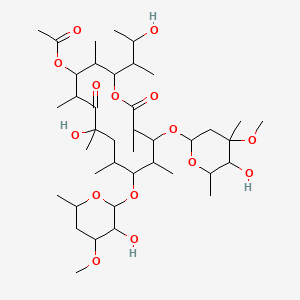

![9,12-Epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, 2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-, methyl ester, (9S,10R,12R)-](/img/structure/B1673860.png)

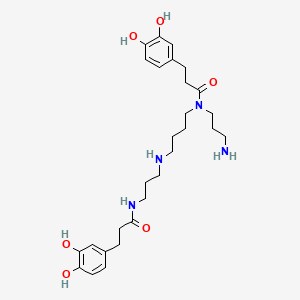

![2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide](/img/structure/B1673862.png)

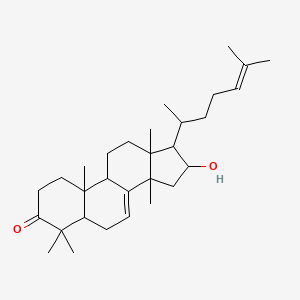

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)